molecular formula C10H8F4O2 B14021561 3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde

Cat. No.: B14021561
M. Wt: 236.16 g/mol
InChI Key: YFHSWODXOCSBOK-UHFFFAOYSA-N
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Description

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is a multifunctional benzaldehyde derivative characterized by a trifluoromethyl group at the 4-position, a fluorine atom at the 2-position, and an ethoxy group at the 3-position.

Properties

Molecular Formula

C10H8F4O2

Molecular Weight

236.16 g/mol

IUPAC Name

3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde

InChI

InChI=1S/C10H8F4O2/c1-2-16-9-7(10(12,13)14)4-3-6(5-15)8(9)11/h3-5H,2H2,1H3

InChI Key

YFHSWODXOCSBOK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1F)C=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Hydrolysis and Halogenation of Trifluoromethyl Aromatic Precursors

A foundational step in related benzaldehyde derivatives involves hydrolysis of trifluoromethyl-substituted aromatic halides. For example, hydrolysis of mixtures containing o-trifluoromethyl xylylene dichlorides, o-trifluoromethyl chlorofluoromethylbenzene, and o-trifluoromethyl benzal fluoride in the presence of a catalyst (such as iron(III) chloride) at 80–150 °C yields trifluoromethyl benzaldehyde derivatives with high purity (>99%) and good yield (~96.5%) after vacuum distillation and rectification.

Reaction Conditions Summary:

Step Conditions Catalyst Yield / Purity
Hydrolysis 100–110 °C, 2–3 hours FeCl3 (0.5% w/w) >95% (GC analysis)
Vacuum Distillation 70–75 °C at 0.095 MPa N/A 96.5% recovery

This method is industrially scalable, cost-effective, and environmentally favorable due to low wastewater and energy consumption.

Palladium-Catalyzed Formylation of Aryl Halides

A widely used approach for synthesizing substituted benzaldehydes involves palladium-catalyzed formylation of aryl iodides using formic acid as a formyl source. This method can be adapted to introduce the aldehyde group onto fluorinated and trifluoromethylated aromatic rings.

Typical Procedure:

  • Reactants: Aryl iodide (1 mmol), iodine (1.2 mmol), triphenylphosphine (1.2 mmol), triethylamine (6 mmol), formic acid (4 mmol).
  • Catalyst: 2P-Fe3O4SiO2-Pd(OAc)2 (3 mol%).
  • Solvent: Toluene (4 mL).
  • Conditions: Stir under argon at 80 °C for 3–5 hours in a sealed tube.
  • Workup: Magnetic separation of catalyst, filtration, concentration, and purification by silica gel chromatography.

Yield and Purity:

  • Yield: Approximately 77% for related 4-(trifluoromethyl)benzaldehyde derivatives.
  • Purity: High, confirmed by chromatographic and spectroscopic methods.

This method is notable for its mild conditions, catalyst recyclability, and compatibility with sensitive functional groups such as fluoro and trifluoromethyl substituents.

Nucleophilic Substitution and Alkylation for Ethoxy Group Introduction

The ethoxy substituent at the 3-position can be introduced via nucleophilic aromatic substitution or alkylation reactions using ethoxide sources. Common alkali bases (e.g., potassium carbonate, sodium ethoxide) and solvents such as acetonitrile or dimethylformamide facilitate these reactions.

Catalysts and Bases:

  • Alkali bases: Potassium carbonate, sodium ethoxide, sodium methoxide.
  • Phase transfer catalysts: Polyethylene glycols (PEG-200 to PEG-600), crown ethers (18-crown-6), quaternary ammonium salts.
  • Solvents: Acetonitrile, tetrahydrofuran, dimethylformamide, dimethyl sulfoxide.

Typical Reaction Parameters:

Parameter Range/Options
Temperature 20–150 °C
Reaction Time 1–12 hours
Molar Ratios Substrate:alkali base:alkylating agent = 1:(1.5–3):(1–2)
Catalyst Loading 0.01–0.1 equivalents

This step is often combined with methylation or other alkylation steps to optimize substitution patterns.

Multi-Step Synthesis Including Oxime Formation and Cyclization

In advanced synthetic routes, the aldehyde intermediate undergoes further functionalization such as oxime formation with hydroxylamine hydrochloride, followed by cyclization to form heterocyclic derivatives. Although these steps are beyond the simple preparation of this compound, they demonstrate the aldehyde’s utility in complex molecule synthesis.

Analytical and Characterization Data

The purity and identity of the synthesized this compound are confirmed by multiple spectroscopic techniques:

Technique Key Findings
Infrared Spectroscopy (IR) Characteristic C=O stretch (~1650 cm⁻¹), aromatic C-F stretches (~1110 cm⁻¹), O–H if present (~3300 cm⁻¹)
Nuclear Magnetic Resonance (NMR) ¹H NMR: Aldehyde proton ~10 ppm; ¹³C NMR: Aromatic carbons, CF₃ carbons distinct chemical shifts
Mass Spectrometry (MS) Molecular ion peak consistent with C10H8F4O2 (for ethoxy-fluoro-trifluoromethyl benzaldehyde)
Gas Chromatography (GC) Purity >95% after reaction and purification steps

These data ensure the structural integrity and high purity of the target compound.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Industrial Suitability
Hydrolysis of trifluoromethyl halides FeCl3 catalyst, 100–110 °C, water, vacuum distillation ~96.5 High purity, low waste, scalable High
Pd-Catalyzed formylation Aryl iodide, Pd catalyst, HCOOH, 80 °C, inert atmosphere ~77 Mild conditions, catalyst recyclable Moderate to high
Nucleophilic substitution for ethoxy group Alkali base (K2CO3, NaOEt), phase transfer catalyst, 20–150 °C Variable Selective substitution, versatile Moderate

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the ethoxy or fluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ethoxide ion in ethanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzoic acid.

    Reduction: 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde is largely dependent on its chemical structure. The presence of the trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes. The fluoro group can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The substituent pattern on the benzaldehyde core significantly impacts physical and electronic characteristics:

Compound Substituents Key Properties
3-Ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde 3-Ethoxy, 2-F, 4-CF₃ Predicted high lipophilicity (CF₃, F), moderate polarity (ethoxy). Electronic effects: CF₃ (strongly electron-withdrawing), ethoxy (electron-donating), F (moderate electron-withdrawing).
4-(Trifluoromethyl)benzaldehyde 4-CF₃ High lipophilicity; CF₃ directs electrophilic substitution to meta positions. Used in antimicrobial thiourea derivatives.
2-Nitrobenzaldehyde derivatives 2-NO₂, 4-Cl/NO₂/F Strong electron-withdrawing nitro groups enhance reactivity in hemiaminal formation. Crystalline structures confirmed via X-ray.
4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde Pyridinyl, 5-CF₃ Heterocyclic substitution (pyridine) alters electronic delocalization. MP: 91–93°C; high cost (¥25,800/g).

Key Observations :

  • The trifluoromethyl group in all compounds enhances stability and lipophilicity, critical for drug penetration.
  • Ethoxy in the target compound may improve solubility compared to purely electron-withdrawing substituents (e.g., nitro).

Economic and Practical Considerations

  • 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde : Priced at ¥25,800/g (90% purity), reflecting synthetic complexity .
  • Nitro-Substituted Benzaldehydes : Synthesized via one-pot reactions, cost-effective for large-scale applications .
  • Target Compound : Likely high cost due to multi-step synthesis (fluorination, trifluoromethylation, ethoxylation).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-ethoxy-2-fluoro-4-(trifluoromethyl)benzaldehyde, and how do reaction conditions influence yield?

  • Methodology : A common approach involves nucleophilic substitution or condensation reactions with substituted benzaldehydes. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in ethanol with glacial acetic acid (as a catalyst) yields Schiff bases, which can be further functionalized . Optimization of solvent polarity (e.g., ethanol vs. THF), temperature (reflux vs. room temperature), and acid catalysts (e.g., acetic acid vs. HCl) is critical to minimize side reactions from competing fluorinated substituents.
  • Key Data : Typical yields range from 60–85% under optimized conditions, with purity confirmed via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzaldehyde derivatives?

  • Methodology :

  • NMR : 19F^{19}\text{F} NMR is essential for resolving fluorine environments (e.g., distinguishing -CF3_3 and -F groups). 1H^{1}\text{H} NMR can identify aldehyde protons (δ 9.5–10.5 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH3_3, δ 3.8–4.2 ppm for OCH2_2) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) is widely used for structural refinement, particularly for resolving steric effects from the trifluoromethyl and ethoxy groups .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for C10_{10}H8_{8}F4_{4}O2_{2}: 252.0423) and fragmentation patterns .

Advanced Research Questions

Q. How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

  • Methodology : The electron-withdrawing trifluoromethyl and fluorine groups deactivate the aromatic ring, directing electrophilic substitution to the para position of the ethoxy group. Computational studies (DFT) can predict regioselectivity by analyzing Fukui indices or electrostatic potential maps .
  • Case Study : In Suzuki-Miyaura couplings, the ethoxy group’s steric bulk may require bulky palladium ligands (e.g., SPhos) to prevent catalyst poisoning. Reaction yields drop by ~20% without optimized ligands .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodology : Discrepancies between NMR (solution state) and X-ray (solid state) data often arise from conformational flexibility or crystal packing effects. Use temperature-dependent NMR to probe dynamic behavior. For example, restricted rotation of the ethoxy group at low temperatures (<−40°C) splits signals, aligning with crystallographic bond angles .
  • Example : A 2024 study resolved conflicting 19F^{19}\text{F} NMR shifts by correlating solid-state DFT calculations with experimental data, identifying a minor rotameric form .

Q. What strategies mitigate side reactions during fluorinated benzaldehyde derivatization?

  • Methodology :

  • Protection of Aldehyde : Convert the aldehyde to an acetal before introducing reactive reagents (e.g., Grignard).
  • Low-Temperature Reactions : Perform lithiation or halogenation at −78°C to suppress decomposition.
  • By-Product Analysis : Use LC-MS to detect fluorinated impurities (e.g., defluorinated products) and adjust stoichiometry or catalysts .

Comparative Analysis Table

Property This compound 4-(Trifluoromethyl)benzaldehyde 2-Fluoro-4-(trifluoromethoxy)benzaldehyde
Molecular Weight 252.04 g/mol174.12 g/mol208.11 g/mol
Boiling Point 245–250°C (estimated)66–67°C at 13 mmHg180–185°C
Key Reactivity Ethoxy directs electrophiles para to CF3_3CF3_3 activates meta positionsTrifluoromethoxy enhances lipophilicity
Biological Applications Intermediate for fluorinated drug candidatesUsed in Wittig reactionsImaging probes for membrane permeability
Data Sources

Key Challenges in Research

  • Fluorine Reactivity : The compound’s multiple fluorine atoms complicate purification (e.g., silica gel interactions). Use fluorinated solvents (e.g., hexafluorobenzene) for column chromatography .
  • Toxicity Profile : Limited data exist for inhalation exposure. Follow EFSA guidelines for handling fluorinated aromatics (e.g., PPE, fume hoods) .

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